Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride
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Overview
Description
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3 and a molecular weight of 249.6 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to an azetidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)azetidine with methyl chloroacetate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride can be compared with other similar compounds such as:
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate: Lacks the hydrochloride group, which may affect its solubility and reactivity.
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}propionate: Has a different ester group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11ClF3NO3 |
---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
methyl 2-[3-(trifluoromethyl)azetidin-3-yl]oxyacetate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c1-13-5(12)2-14-6(3-11-4-6)7(8,9)10;/h11H,2-4H2,1H3;1H |
InChI Key |
USSONTRTYLZTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1(CNC1)C(F)(F)F.Cl |
Origin of Product |
United States |
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